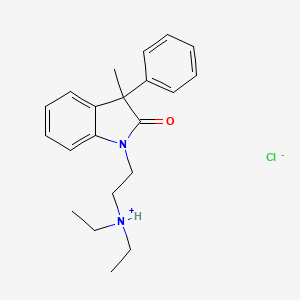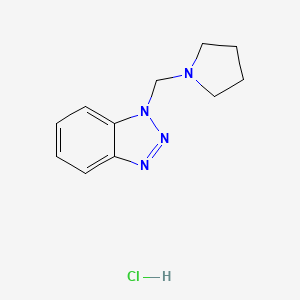
1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride is a chemical compound that features a benzotriazole ring substituted with a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride typically involves the alkylation of benzotriazole with a pyrrolidinylmethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzotriazole derivative with an oxidized pyrrolidinylmethyl group, while reduction may produce a fully reduced benzotriazole compound.
Scientific Research Applications
1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(Pyrrolidin-2-ylmethyl)-1H-azoles: These compounds share a similar pyrrolidinylmethyl group but differ in the heterocyclic ring structure.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar benzotriazole ring but differ in the substituents attached to the ring.
Uniqueness: 1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride is unique due to its specific combination of a benzotriazole ring and a pyrrolidinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
19213-37-7 |
|---|---|
Molecular Formula |
C11H15ClN4 |
Molecular Weight |
238.72 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)benzotriazole;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-6-11-10(5-1)12-13-15(11)9-14-7-3-4-8-14;/h1-2,5-6H,3-4,7-9H2;1H |
InChI Key |
WAJMYDGSIMNMIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CN2C3=CC=CC=C3N=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




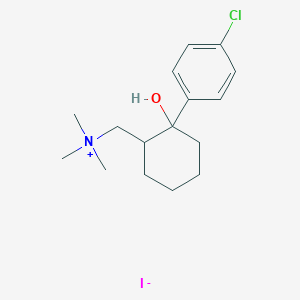
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)

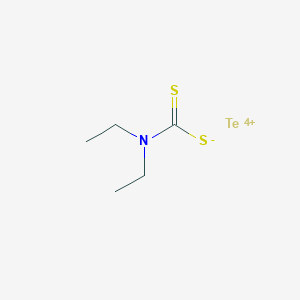

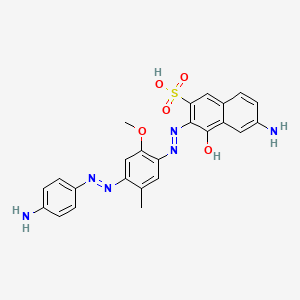

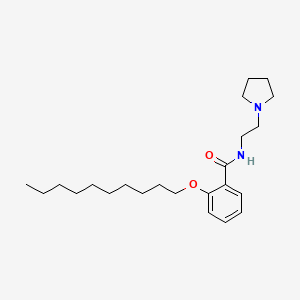
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)

